molecular formula C8H7ClN4O B2945597 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 14246-87-8

1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2945597
CAS RN: 14246-87-8
M. Wt: 210.62
InChI Key: HDASDUGTBNZTRH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as CP-3MDP, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific and medical research. CP-3MDP is a cyclic organic compound that is composed of nitrogen, oxygen, and chlorine atoms, and is a member of the pyridazinone family of compounds. CP-3MDP has been studied for its potential to act as a ligand for various receptors and enzymes, as well as its ability to act as a substrate for chemical reactions.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, such as those related to "1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one," are pivotal in synthetic chemistry. They serve as precursors for the synthesis of complex molecules with diverse chemical and pharmacological activities. For instance, novel pyrazolo[3,4-d]-pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines have been synthesized using related structures as starting materials. These compounds are expected to possess significant chemical and pharmacological activities due to their unique heterocyclic frameworks (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Antihypertensive Activity

Certain derivatives of pyridazine, akin to the compound , have demonstrated noteworthy pharmacological activities, including antihypertensive effects. Research indicates that modifications to the pyridazine nucleus, such as introducing heterocyclic rings, can significantly enhance hypotensive action. For example, compounds with imidazole rings have shown to possess pronounced antihypertensive properties, emphasizing the potential of these structures in developing new therapeutic agents (G. Steiner, J. Gries, & D. Lenke, 1981).

Antimicrobial and Antioxidant Activities

Pyridine and fused pyridine derivatives, developed from related compounds, have been explored for their antimicrobial and antioxidant properties. Through molecular docking and in vitro screening, these novel compounds have shown promising activities against various microbial strains and oxidative processes. This underscores the versatility of such heterocyclic compounds in addressing multiple health challenges (E. M. Flefel et al., 2018).

Corrosion Inhibition

Interestingly, derivatives of 3-chloropyridazine, a close relative to the compound of interest, have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These studies have revealed that such compounds can serve as efficient corrosion inhibitors, highlighting their potential industrial applications in protecting metal surfaces against corrosive damage (L. Olasunkanmi et al., 2018).

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASDUGTBNZTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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